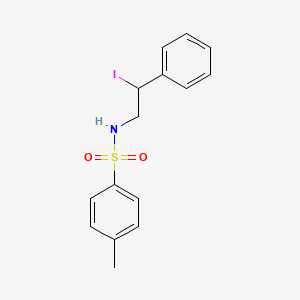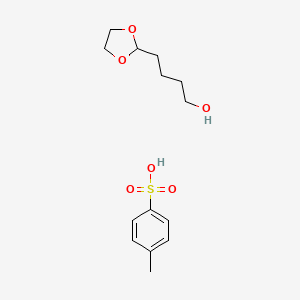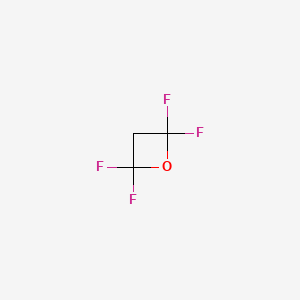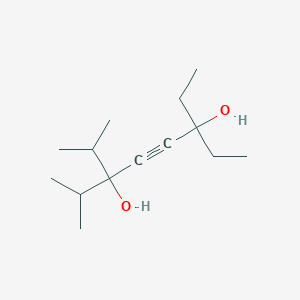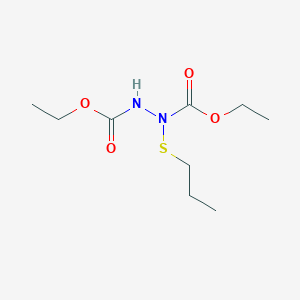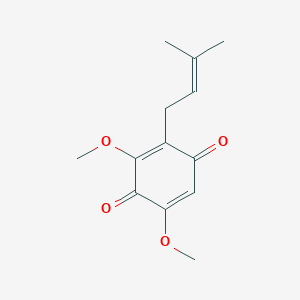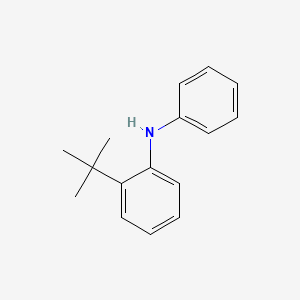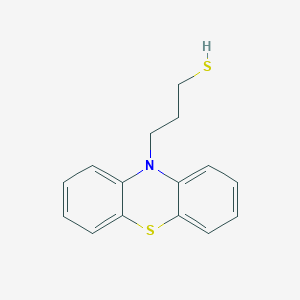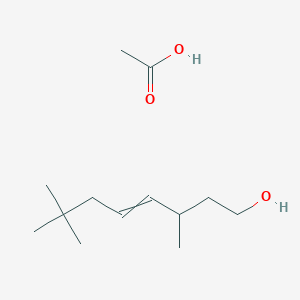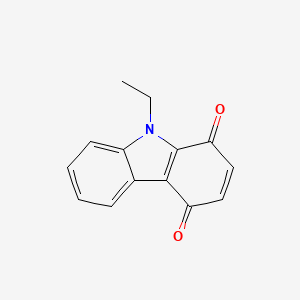
9-Ethylcarbazole-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethylcarbazole-1,4-dione is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of an ethyl group at the 9th position and a dione functionality at the 1st and 4th positions makes this compound a unique compound with specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylcarbazole-1,4-dione typically involves the functionalization of carbazole derivatives. One common method includes the alkylation of carbazole to introduce the ethyl group at the 9th position, followed by oxidation to form the dione functionality at the 1st and 4th positions. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the dione.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of catalysts such as palladium or nickel can enhance the efficiency of these reactions. Additionally, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form 9-ethylcarbazole or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Various oxidized carbazole derivatives.
Reduction: 9-Ethylcarbazole.
Substitution: Substituted carbazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
9-Ethylcarbazole-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors.
Wirkmechanismus
The mechanism of action of 9-Ethylcarbazole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 3,6-Dibromo-9-ethylcarbazole
- 3,6-Dibromo-9-methylcarbazole
- 3-Bromocarbazole
- 3,6-Diiodocarbazole
- 9-Methylcarbazole
- Carbazole
Comparison: 9-Ethylcarbazole-1,4-dione is unique due to the presence of both an ethyl group and a dione functionality. This combination imparts specific chemical reactivity and physical properties that distinguish it from other carbazole derivatives. For instance, the dione functionality can participate in unique redox reactions, while the ethyl group can influence the compound’s solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
188941-49-3 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
9-ethylcarbazole-1,4-dione |
InChI |
InChI=1S/C14H11NO2/c1-2-15-10-6-4-3-5-9(10)13-11(16)7-8-12(17)14(13)15/h3-8H,2H2,1H3 |
InChI-Schlüssel |
OWRUYOPUYMVENA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=C1C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
